

# In-Depth Technical Guide to 2,4-Dinitrophenylacetic Acid (CAS 643-43-6)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2,4-Dinitrophenylacetic acid**

Cat. No.: **B146835**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

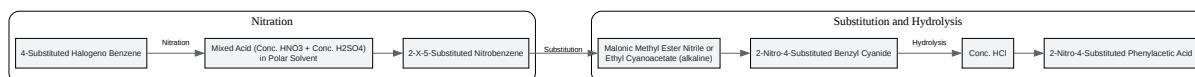
## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological activities of **2,4-Dinitrophenylacetic acid** (CAS 643-43-6). While direct experimental data on its biological functions are limited, this document extrapolates potential mechanisms of action based on its structural similarity to the well-characterized uncoupling agent 2,4-dinitrophenol (DNP). This guide also presents a detailed experimental protocol for a unique application of **2,4-Dinitrophenylacetic acid** as a dual-role analyte and indicator in acid-base titrations. Safety and handling information is also included to ensure its proper use in a laboratory setting.

## Chemical Information and Physical Properties

**2,4-Dinitrophenylacetic acid** is a crystalline organic compound.<sup>[1][2]</sup> Its core structure consists of a phenylacetic acid molecule substituted with two nitro groups at the 2 and 4 positions of the benzene ring.

Table 1: Chemical Identifiers and Physical Properties of **2,4-Dinitrophenylacetic Acid**


| Property          | Value                                                       | Reference(s)                            |
|-------------------|-------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 643-43-6                                                    | <a href="#">[1]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>6</sub> | <a href="#">[3]</a>                     |
| Molecular Weight  | 226.143 g/mol                                               | <a href="#">[1]</a>                     |
| Appearance        | Beige to pale cream or pale yellow crystalline powder       | <a href="#">[2]</a> <a href="#">[4]</a> |
| Melting Point     | 169-175 °C                                                  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Boiling Point     | 430.2 ± 30.0 °C at 760 mmHg                                 | <a href="#">[1]</a>                     |
| Density           | 1.6 ± 0.1 g/cm <sup>3</sup>                                 | <a href="#">[1]</a>                     |
| Flash Point       | 191.8 ± 13.0 °C                                             | <a href="#">[1]</a>                     |
| pKa               | Theoretical value of 3.2 in water                           | <a href="#">[5]</a>                     |
| Solubility        | Crystallisable from water                                   | <a href="#">[2]</a>                     |

## Synthesis

While a specific, detailed, and peer-reviewed synthesis protocol for **2,4-Dinitrophenylacetic acid** from phenylacetic acid was not found in the available literature, a general method can be inferred from related syntheses. The most probable synthetic route is the nitration of phenylacetic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid. A patent for the synthesis of 2-nitro-4-substituted phenylacetic acids describes a similar nitration step followed by further modifications.[\[6\]](#)

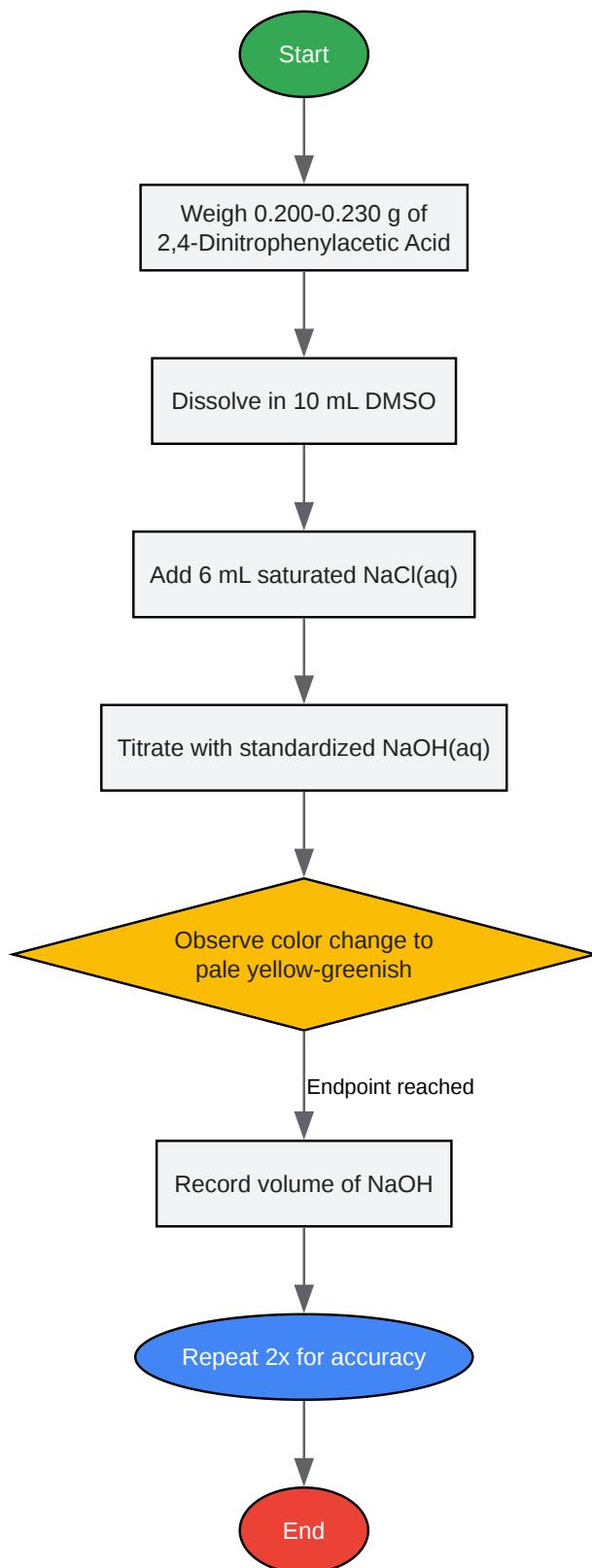
A detailed protocol for a structurally related compound, 2,4-dinitrophenoxyacetic acid, is available and involves the reaction of 2,4-dinitrophenol with chloroacetic acid in the presence of sodium hydroxide and nitrobenzene as a solvent.[\[7\]](#)

Experimental Workflow: General Synthesis of Nitrophenylacetic Acids

[Click to download full resolution via product page](#)

Caption: General synthetic pathway for 2-nitro-4-substituted phenylacetic acids.


## Biological Activity and Potential Mechanism of Action


Direct experimental evidence for the biological activity of **2,4-Dinitrophenylacetic acid** is sparse. However, its close structural resemblance to 2,4-dinitrophenol (DNP), a well-documented uncoupler of oxidative phosphorylation, strongly suggests a similar mechanism of action.

### Uncoupling of Oxidative Phosphorylation

2,4-dinitrophenol acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex. This dissipates the proton motive force that is essential for ATP production. The energy from the electron transport chain is then released as heat instead of being used for ATP synthesis. It is highly probable that **2,4-Dinitrophenylacetic acid** also functions as a protonophore due to the presence of the dinitrophenyl moiety.

Signaling Pathway: Uncoupling of Oxidative Phosphorylation by DNP Analogs



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (2,4-Dinitrophenyl)acetic acid | CAS#:643-43-6 | Chemsoc [chemsoc.com]
- 2. 2,4-DINITROPHENYLACETIC ACID | 643-43-6 [chemicalbook.com]
- 3. 2,4-Dinitrophenylacetic acid | C8H6N2O6 | CID 221513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. B22102.22 [thermofisher.com]
- 5. Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration [article.sapub.org]
- 6. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 7. iosrjournals.org [iosrjournals.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2,4-Dinitrophenylacetic Acid (CAS 643-43-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146835#cas-number-643-43-6-chemical-information]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)